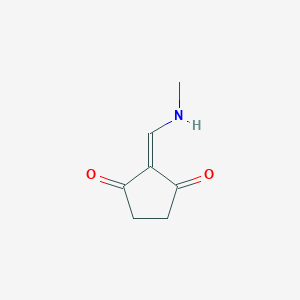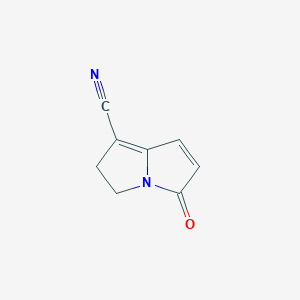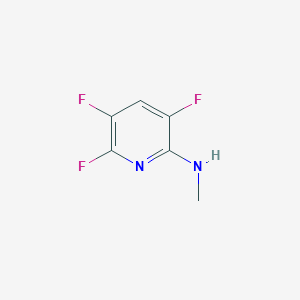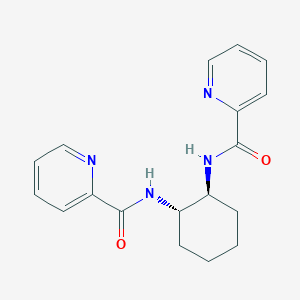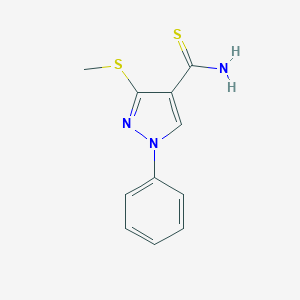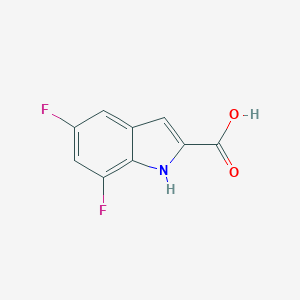![molecular formula C7H10N2O B069229 [2-(Methylamino)pyridin-4-yl]methanol CAS No. 193001-42-2](/img/structure/B69229.png)
[2-(Methylamino)pyridin-4-yl]methanol
描述
[2-(Methylamino)pyridin-4-yl]methanol, also known as MAPM, is a chemical compound that has gained attention in scientific research due to its potential biological activities. MAPM belongs to the class of pyridine derivatives and has a molecular formula of C8H11NO.
作用机制
The mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. [2-(Methylamino)pyridin-4-yl]methanol has been shown to inhibit the expression of cyclin D1 and CDK4, which are important regulators of cell cycle progression. [2-(Methylamino)pyridin-4-yl]methanol can also induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. In addition, [2-(Methylamino)pyridin-4-yl]methanol has been found to inhibit the phosphorylation of IκBα and p65, which are components of the NF-κB signaling pathway.
Biochemical and Physiological Effects
[2-(Methylamino)pyridin-4-yl]methanol has been reported to have several biochemical and physiological effects. In vitro studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can decrease the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). [2-(Methylamino)pyridin-4-yl]methanol has also been found to increase the level of intracellular calcium, which is involved in various cellular processes, including apoptosis and cell proliferation. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has been shown to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the advantages of using [2-(Methylamino)pyridin-4-yl]methanol in lab experiments is its potential as a multi-targeted agent, which can modulate multiple signaling pathways involved in various diseases. [2-(Methylamino)pyridin-4-yl]methanol is also relatively easy to synthesize and purify, which makes it a promising candidate for further investigation. However, there are also limitations to the use of [2-(Methylamino)pyridin-4-yl]methanol in lab experiments. The toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol are not well understood, which may limit its clinical application. In addition, the optimal dose and duration of [2-(Methylamino)pyridin-4-yl]methanol treatment need to be further investigated.
未来方向
There are several future directions for the investigation of [2-(Methylamino)pyridin-4-yl]methanol. First, the biological activities and mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol need to be further elucidated, especially in vivo studies. Second, the toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol need to be evaluated to determine its safety and efficacy. Third, the potential synergistic effects of [2-(Methylamino)pyridin-4-yl]methanol with other drugs or natural compounds need to be explored. Fourth, the development of [2-(Methylamino)pyridin-4-yl]methanol derivatives with improved potency and selectivity may enhance its therapeutic potential. Fifth, the use of [2-(Methylamino)pyridin-4-yl]methanol as a probe for the identification of its molecular targets may provide insights into the underlying mechanisms of various diseases.
Conclusion
In conclusion, [2-(Methylamino)pyridin-4-yl]methanol is a promising compound for scientific research due to its potential biological activities and multi-targeted effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(Methylamino)pyridin-4-yl]methanol have been discussed in this paper. Further investigation of [2-(Methylamino)pyridin-4-yl]methanol may lead to the development of novel therapeutic agents for various diseases.
科学研究应用
[2-(Methylamino)pyridin-4-yl]methanol has been investigated for its potential biological activities, including antitumor, anti-inflammatory, and antiviral effects. Several studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can inhibit the growth and proliferation of cancer cells, such as breast cancer, lung cancer, and leukemia cells. [2-(Methylamino)pyridin-4-yl]methanol has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has shown promising antiviral activities against influenza virus and hepatitis C virus.
属性
CAS 编号 |
193001-42-2 |
|---|---|
产品名称 |
[2-(Methylamino)pyridin-4-yl]methanol |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
[2-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI 键 |
QPXUGACTXZYBHT-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=C1)CO |
规范 SMILES |
CNC1=NC=CC(=C1)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



